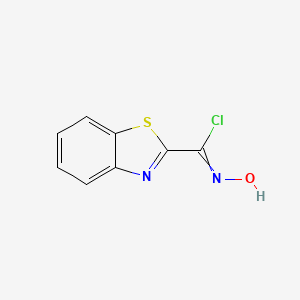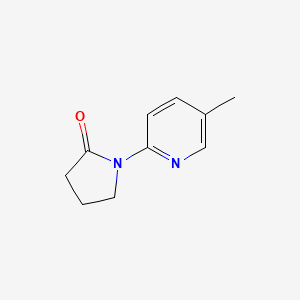
3-Ethyl-5-azaindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are structurally similar to indoles but contain a nitrogen atom in the pyrrole ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-azaindole typically involves the cyclization of appropriate precursors. One common method starts with 2-chloro-4-amino-5-iodopyridine, which undergoes a palladium-catalyzed intramolecular Heck reaction with pyruvic acid to form the azaindole framework . The carboxylic acid group can then be transformed into an amide using standard peptide coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-5-azaindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced azaindole derivatives.
Substitution: Formation of halogenated azaindole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-azaindole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-azaindole involves its interaction with specific molecular targets. In the context of kinase inhibition, the compound binds to the active site of the kinase enzyme, preventing its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azaindole: Similar structure but lacks the ethyl group at the third position.
7-Azaindole: Nitrogen atom is located at a different position in the pyrrole ring.
Indole: Lacks the nitrogen atom in the pyrrole ring.
Uniqueness
3-Ethyl-5-azaindole is unique due to the presence of the ethyl group at the third position, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C9H10N2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
3-ethyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C9H10N2/c1-2-7-5-11-9-3-4-10-6-8(7)9/h3-6,11H,2H2,1H3 |
InChI-Schlüssel |
UXASRVNMDCPJRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CNC2=C1C=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)





![5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13705796.png)




![6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride](/img/structure/B13705837.png)

